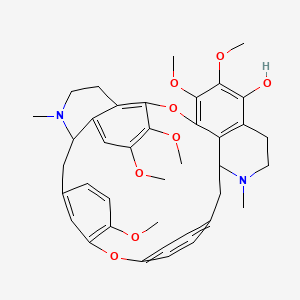![molecular formula C7H20N4 B14455727 N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine is a complex organic compound with the molecular formula C12H33N7. It is a polyamine, which means it contains multiple amine groups. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine involves large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under high pressure and temperature to achieve a high conversion rate. The product is then purified using various techniques such as distillation and crystallization to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield amine oxides, while substitution reactions may result in the formation of alkylated amines.
Wissenschaftliche Forschungsanwendungen
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used as an additive in lubricants and as a curing agent in the production of epoxy resins.
Wirkmechanismus
The mechanism of action of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit or activate specific enzymes. Additionally, its multiple amine groups allow it to interact with various biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler polyamine with two amine groups.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Triethylenetetramine: Contains four amine groups and is used as a chelating agent.
Uniqueness
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine is unique due to its specific arrangement of amine groups, which allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts. This makes it particularly valuable in applications requiring high reactivity and stability.
Eigenschaften
Molekularformel |
C7H20N4 |
|---|---|
Molekulargewicht |
160.26 g/mol |
IUPAC-Name |
N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H20N4/c1-9-4-5-11-7-6-10-3-2-8/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
VELRFBWXSQBZEM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



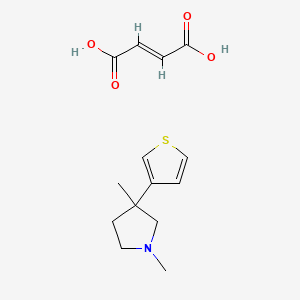
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
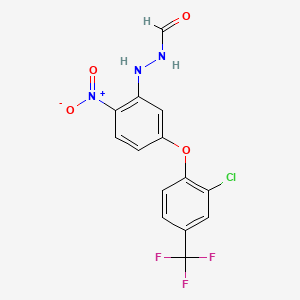
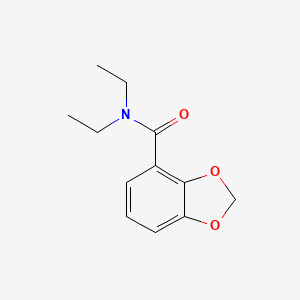
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)

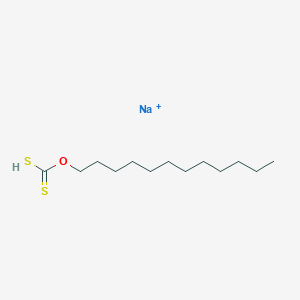
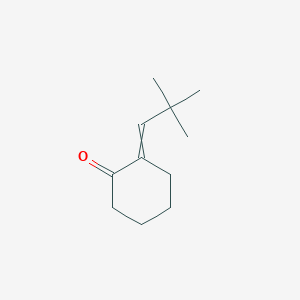
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
